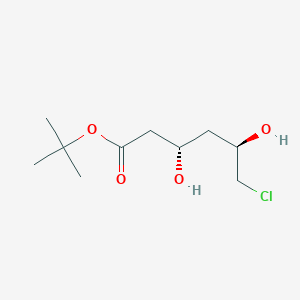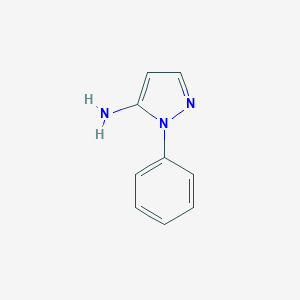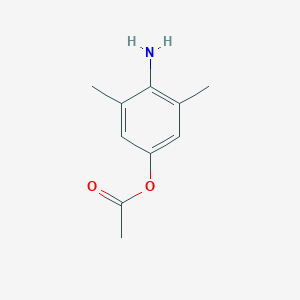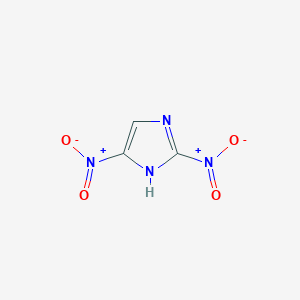
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester, also known as 3,5-dichloro-6-hydroxyhexanoic acid tert-butyl ester, is an important organic compound that has been used in various scientific research applications. It is a synthetic compound that is used as an intermediate in the synthesis of various other compounds. The compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is not yet fully understood. However, it has been suggested that the compound acts as a competitive inhibitor of enzymes, such as cytochrome P450. In addition, it has been suggested that the compound may act as an agonist or antagonist of certain receptors, such as the dopamine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, the compound has been shown to have an inhibitory effect on the activity of certain receptors, such as the dopamine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester in laboratory experiments has several advantages. First, the compound is easy to synthesize and can be purified using a variety of methods. Second, the compound is relatively stable and has a relatively low toxicity. Third, the compound can be used in a variety of experiments, such as enzyme kinetics and enzyme inhibition and activation.
However, the use of this compound in laboratory experiments also has certain limitations. First, the compound is not widely available and can be difficult to obtain. Second, the compound is not very soluble in water and may require the use of organic solvents for solubilization. Third, the compound may be toxic at higher concentrations and must be handled with care.
Orientations Futures
The use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester in scientific research applications is still in its early stages. As such, there are many potential future directions for the compound. For example, further research could be conducted to better understand the biochemical and physiological
Méthodes De Synthèse
The synthesis of (3S,5R)-3,5-dihydroxy-6-chlorohexanoic acid tert-butyl ester (3,5-DCHTBE) involves a series of chemical reactions. The first step is the reaction of this compound-6-hydroxyhexanoic acid (DCH) with tert-butyl alcohol (TBA) in the presence of a base, such as sodium hydroxide. This reaction produces a tert-butyl ester of the DCH. The next step is the hydrolysis of the tert-butyl ester of the DCH, which produces the desired product, 3,5-DCHTBE. The final step is the purification of the 3,5-DCHTBE, which can be accomplished through a variety of methods, including recrystallization, distillation, and column chromatography.
Applications De Recherche Scientifique
The primary use of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is in scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including antibiotics, antifungal agents, and anti-inflammatory agents. In addition, it has been used in the synthesis of other organic compounds, such as amino acids, peptides, and steroids. The compound has also been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition and activation.
Propriétés
IUPAC Name |
tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](CCl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)



